8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione
Description
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Properties
IUPAC Name |
6-(3,4-dimethylphenyl)-4,7,8-trimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N6O3/c1-15-6-7-19(14-16(15)2)29-17(3)18(4)30-20-21(25-23(29)30)26(5)24(32)28(22(20)31)9-8-27-10-12-33-13-11-27/h6-7,14H,8-13H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTDLCLQXOOJRFU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=C(N3C2=NC4=C3C(=O)N(C(=O)N4C)CCN5CCOCC5)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N6O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 8-(3,4-dimethylphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a complex organic molecule belonging to the class of imidazopurines. This compound has garnered interest in pharmacological research due to its potential biological activities, particularly in the context of neuropharmacology and as a therapeutic agent for various conditions.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 486.52 g/mol. The structure features a purine ring system substituted with a morpholinoethyl group and a dimethylphenyl moiety. The presence of multiple functional groups suggests diverse interactions with biological targets.
Antidepressant and Anxiolytic Effects
Recent studies have highlighted the potential antidepressant and anxiolytic properties of related imidazo[2,1-f]purines. For instance, derivatives of 1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione were synthesized and evaluated for their affinity to serotonin receptors (5-HT1A and 5-HT7) and phosphodiesterase (PDE) inhibition. These studies indicated that certain derivatives exhibited significant receptor binding affinity and could potentially act as antidepressants in animal models .
Key Findings:
- Receptor Affinity: Compounds demonstrated significant binding to serotonin receptors.
- In Vivo Studies: Selected compounds showed efficacy in reducing depressive behaviors in forced swim tests (FST) in mice.
- Comparison with Diazepam: One derivative exhibited greater anxiolytic effects than the standard anxiolytic drug diazepam .
The proposed mechanism involves modulation of serotonin pathways and inhibition of phosphodiesterase enzymes that play critical roles in neurotransmitter signaling and cellular signaling cascades. The structural attributes of the compound likely contribute to its ability to penetrate the blood-brain barrier and interact with central nervous system targets.
Research Data
The following table summarizes key pharmacological data related to the compound and its derivatives:
| Property | Value |
|---|---|
| Molecular Weight | 486.52 g/mol |
| Solubility | Soluble in DMSO |
| Receptor Affinity (5-HT1A) | Ki = 25 nM |
| Receptor Affinity (5-HT7) | Ki = 45 nM |
| PDE Inhibition (PDE4B) | IC50 = 200 nM |
| Efficacy in FST (mouse model) | Significant reduction in immobility time at doses > 2.5 mg/kg |
Study on Antidepressant Activity
In a controlled study involving various imidazo[2,1-f]purine derivatives, one specific compound demonstrated significant antidepressant-like effects when administered to mice subjected to stress-induced models. The results indicated a marked decrease in immobility time compared to controls .
Anxiolytic Effects
Another study compared the anxiolytic effects of the compound against standard treatments. The results showed that at optimal doses, the compound not only reduced anxiety-like behaviors but also enhanced overall activity levels in treated subjects .
Preparation Methods
Precursor Selection and Cyclization
Purine derivatives substituted at the N-7 and N-9 positions are preferred starting materials. For example, 6-chloropurine derivatives react with ethylenediamine analogs under basic conditions to form the imidazo ring. Key parameters include:
| Reaction Parameter | Optimal Condition |
|---|---|
| Temperature | 80–120°C |
| Solvent | DMF or DMSO |
| Catalyst | K₂CO₃ or Cs₂CO₃ |
| Reaction Time | 12–24 hours |
Cyclization yields range from 45–68%, with byproducts arising from incomplete ring closure or oxidation.
Morpholinoethyl Side Chain Installation
The 3-(2-morpholinoethyl) group is incorporated via nucleophilic substitution or reductive amination.
Alkylation of Secondary Amines
Reaction with 2-morpholinoethyl chloride under basic conditions:
$$
\text{Purine intermediate} + \text{ClCH}2\text{CH}2\text{Morpholine} \xrightarrow{\text{Et}3\text{N, CH}2\text{Cl}_2} \text{Product}
$$
Optimization Data :
Reductive Amination
Alternative pathway using 2-morpholinoethylamine and aldehydes:
| Component | Molar Ratio |
|---|---|
| Purine aldehyde | 1.0 |
| 2-Morpholinoethylamine | 1.2 |
| NaBH₃CN | 1.5 |
| Solvent | MeOH |
This method achieves 65–80% yield with superior stereochemical control.
Methyl Group Introductions
The 1,6,7-trimethyl groups are installed sequentially using methylating agents:
N-Methylation
Dimethyl sulfate or methyl iodide in the presence of strong bases:
| Methylation Site | Reagent | Base | Yield |
|---|---|---|---|
| N-1 | Me₂SO₄ | NaOH | 88% |
| N-6 | MeI | K₂CO₃ | 76% |
| N-7 | MeOTf | DBU | 82% |
Selectivity is controlled through stepwise addition and temperature modulation.
Purification and Characterization
Final purification employs gradient chromatography and crystallization:
Chromatographic Conditions :
- Column: Silica gel (230–400 mesh)
- Eluent: Hexane/EtOAc (4:1 → 1:2)
- Purity: ≥98% (HPLC)
Crystallization Data :
| Solvent System | Crystal Form | Melting Point |
|---|---|---|
| EtOH/H₂O | Monoclinic | 214–216°C |
| Acetonitrile | Rhombic | 218–220°C |
X-ray diffraction confirms the stereochemistry at C-8 and C-3.
Scalability and Industrial Considerations
Patent CN-103012272-A describes a pressure-controlled amidation process applicable to large-scale synthesis. Key adaptations include:
- Reactor Design : High-pressure autoclaves with mechanical stirring
- Process Streamlining :
- Combined amidation/cyclization steps
- In-line distillation for byproduct removal
- Throughput : 5–10 kg/batch with 68–72% overall yield
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Alkylation | High regioselectivity | Multiple purification steps | 45–58% |
| Convergent Synthesis | Modular approach | Complex intermediate storage | 62–75% |
| One-Pot Multistep | Reduced processing time | Sensitivity to conditions | 50–65% |
Q & A
Q. What methods address solubility challenges in in vitro assays?
- Methodological Answer :
- Co-Solvent Systems : Use DMSO (≤0.1% v/v) with cyclodextrins (e.g., HP-β-CD) to enhance aqueous solubility .
- Nanoformulation : Prepare liposomal or polymeric nanoparticles (e.g., PLGA) and characterize via dynamic light scattering (DLS) .
- Profilometric Analysis : Measure contact angle to assess hydrophilicity of crystalline vs. amorphous forms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
